molecular formula C18H18N4O2S2 B2705152 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one CAS No. 1797270-42-8

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2705152
CAS No.: 1797270-42-8
M. Wt: 386.49
InChI Key: HJUJQWQDFWKGBJ-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one is a complex organic compound that features a benzo[d]thiazole ring, a pyridazine moiety, and a piperidine ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of such compounds in biological systems can vary widely, depending on their exact structure and functional groups. They could interact with various enzymes or receptors, leading to different biological effects .

Safety and Hazards

Like all chemicals, these compounds should be handled with care. They could be harmful or irritating upon contact with skin or eyes, or if ingested or inhaled. Proper protective equipment should be used when handling them .

Future Directions

Future research on such compounds could involve exploring their potential uses in medicine or industry, studying their physical and chemical properties in more detail, and developing more efficient methods for their synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of Benzo[d]thiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, the benzo[d]thiazole ring can be formed through cyclization reactions.

    Thioether Formation: The benzo[d]thiazole ring can then be reacted with an appropriate alkyl halide to form the thioether linkage.

    Pyridazine Attachment: The pyridazine moiety can be introduced through nucleophilic substitution reactions using a suitable pyridazine derivative.

    Piperidine Ring Introduction: Finally, the piperidine ring can be attached via nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution but may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one: can be compared with other compounds containing benzo[d]thiazole, pyridazine, or piperidine moieties.

    Benzo[d]thiazole Derivatives: Known for their biological activities, including antimicrobial and anticancer properties.

    Pyridazine Derivatives: Often studied for their potential as anti-inflammatory and cardiovascular agents.

    Piperidine Derivatives: Widely used in pharmaceuticals for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct moieties, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c23-17(12-25-18-20-14-4-1-2-5-15(14)26-18)22-10-7-13(8-11-22)24-16-6-3-9-19-21-16/h1-6,9,13H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUJQWQDFWKGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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